molecular formula C25H19N3O4S B4150470 N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA

N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA

Cat. No.: B4150470
M. Wt: 457.5 g/mol
InChI Key: KKCRIVIARAIQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA involves multiple steps, starting from the preparation of the core structures. The key steps include:

    Formation of the dibenzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This is typically done via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the isoxazole ring: This involves the cyclization of appropriate precursors, often under basic conditions.

    Coupling reactions: The final step involves coupling the different fragments together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) under acidic or basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S/c1-14-22(23(28-32-14)15-8-4-3-5-9-15)24(29)27-25(33)26-18-13-20-17(12-21(18)30-2)16-10-6-7-11-19(16)31-20/h3-13H,1-2H3,(H2,26,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCRIVIARAIQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA
Reactant of Route 3
Reactant of Route 3
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA
Reactant of Route 4
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA
Reactant of Route 5
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.